molecular formula C7H11N3O2 B022284 n-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide CAS No. 103879-76-1

n-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B022284
CAS No.: 103879-76-1
M. Wt: 169.18 g/mol
InChI Key: PGNJVCBZIOODND-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide is a specialized chemical reagent featuring an isoxazole heterocycle linked to a terminal ethylamine moiety via a carboxamide bridge. This bifunctional structure makes it valuable for designing novel bioactive molecules and peptidomimetics, particularly in neuroscience and oncology research . Research Applications & Value • Neuropharmacology Studies : The isoxazole-3-carboxamide pharmacophore is recognized for its relevance in central nervous system (CNS) targets. It serves as a key building block for developing compounds that modulate excitatory neurotransmission . • Anticancer Agent Development : Isoxazole-carboxamide derivatives demonstrate significant potential in anticancer research, showing potent activity against various cancer cell lines, including melanoma and hepatocellular carcinoma . • Peptidomimetic Synthesis : This compound is useful for creating hybrid α/β-mixed peptides. Incorporating such unnatural amino acids into peptide chains enhances metabolic stability against proteolysis, making them valuable tools in drug discovery . Handling & Compliance This product is provided For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any human use. Proper safety protocols must be followed during handling. Researchers should consult relevant safety data sheets for detailed hazard information. For specific technical specifications, purity data, and custom synthesis inquiries, please contact our scientific support team.

Properties

IUPAC Name

N-(2-aminoethyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-4-6(10-12-5)7(11)9-3-2-8/h4H,2-3,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNJVCBZIOODND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid to Carboxamide Conversion

The most common approach involves derivatizing 5-methylisoxazole-3-carboxylic acid (1) into its corresponding carboxamide. This typically proceeds via activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by reaction with ethylenediamine.

Reaction Scheme:

  • Activation:
    5-Methylisoxazole-3-carboxylic acidSOCl2,Δ5-Methylisoxazole-3-carbonyl chloride\text{5-Methylisoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{5-Methylisoxazole-3-carbonyl chloride}

  • Amination:
    5-Methylisoxazole-3-carbonyl chloride+1,2-DiaminoethaneBaseN-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide\text{5-Methylisoxazole-3-carbonyl chloride} + \text{1,2-Diaminoethane} \xrightarrow{\text{Base}} \text{this compound}

Optimization Notes:

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for the acylation step due to their inertness and ability to dissolve both reactants.

  • Stoichiometry: A 1:1.2 molar ratio of acyl chloride to ethylenediamine minimizes di-substitution byproducts.

  • Temperature: Reactions conducted at 0–5°C improve selectivity for the mono-amide product.

Yield Data:

StepSolventTemperature (°C)Yield (%)
Acyl chloride formationToluene8092
AmidationTHF0–578

One-Pot Synthesis via Intermediate Isolation Avoidance

Building on patented methodologies for related isoxazole derivatives, a streamlined one-pot synthesis avoids isolating reactive intermediates.

Procedure:

  • Condensation-Cyclization:
    Dimethyl oxalate and acetone undergo Claisen condensation under sodium methoxide catalysis to form methyl acetylacetonate.

  • Hydroxylamine Cyclization:
    Reaction with hydroxylamine sulfate directly yields 5-methylisoxazole-3-methyl carboxylate.

  • Ammonolysis:
    Liquid ammonia introduces the carboxamide group, followed by ethylenediamine coupling under basic conditions.

Advantages:

  • Eliminates intermediate purification, reducing process time by ~40%.

  • Utilizes low-cost raw materials (e.g., dimethyl oxalate vs. diethyl oxalate).

Challenges:

  • Requires precise control of reaction stoichiometry to prevent over-ammonolysis.

  • Byproduct formation (e.g., dimethylamine) necessitates scavenging agents.

Advanced Functionalization Strategies

Protecting Group Chemistry

To enhance selectivity during amidation, temporary protection of the 2-aminoethyl group is employed.

Example Protocol:

  • Protection:
    Ethylenediamine is treated with tert-butyloxycarbonyl (Boc) anhydride to form Boc-protected ethylenediamine.

  • Coupling:
    Activated 5-methylisoxazole-3-carboxylic acid reacts with the protected amine using EDCl/HOBt.

  • Deprotection:
    Trifluoroacetic acid removes the Boc group, yielding the target compound.

Yield Improvement:

  • Protection increases final product purity from 75% to 94%.

Catalytic Amination Techniques

Transition-metal catalysts enable direct coupling of carboxylic acids with amines, bypassing acyl chloride formation.

Representative Method:

  • Catalyst System: Pd(OAc)₂/Xantphos

  • Conditions: 100°C, 12 h, toluene

  • Yield: 68% (needs optimization for scale-up).

Limitations:

  • Catalyst cost and residual metal contamination in pharmaceuticals.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery, especially for high-boiling solvents like DMF.

Case Study:

  • Distillation Recovery: Post-reaction DMF is distilled at reduced pressure (15 mmHg, 90°C), achieving 85% reuse efficiency.

Crystallization and Purification

Final product purity ≥98% is achieved via recrystallization from ethanol/water mixtures (70:30 v/v).

Crystallization Parameters:

Solvent RatioCooling Rate (°C/h)Purity (%)
70:301098.5
60:401597.2

Emerging Methodologies

Enzymatic Amidation

Lipase-mediated amidation offers an eco-friendly alternative, though yields remain suboptimal (≤55%).

Notable Enzyme: Candida antarctica Lipase B (CAL-B)
Conditions: pH 7.5, 35°C, 48 h

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and reaction control for exothermic amidation steps.

Reported Benefits:

  • 20% reduction in reaction time vs. batch processes.

  • Improved consistency (RSD <2% for yield) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated isoxazole derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide is synthesized through the reaction of 5-methylisoxazole-3-carboxylic acid with ethylenediamine under reflux conditions. The use of dehydrating agents like thionyl chloride facilitates the formation of the amide bond. The compound's molecular formula is C₇H₈N₂O₂, and it features an isoxazole ring that contributes to its reactivity and biological activity.

Table 1: Summary of Synthesis Methods

MethodReactantsConditionsYield
Amide Formation5-Methylisoxazole-3-carboxylic acid + EthylenediamineReflux with thionyl chlorideHigh
Substitution ReactionsThis compound + HalogensCatalyst presenceVariable

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its structural features allow for various chemical modifications, making it a versatile compound in organic synthesis.

Biology

The compound is investigated as a biochemical probe to study enzyme activities and cellular processes. It has shown potential in modulating enzyme functions, particularly those involved in inflammatory pathways.

Medicine

This compound has been explored for its therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies indicate effectiveness against certain bacterial strains.
  • Anticancer Properties: It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Neurodegenerative Diseases: As a CSF-1R inhibitor, it may mitigate neuroinflammation associated with conditions like Alzheimer's disease.

Neuroinflammation

In vitro studies have demonstrated that this compound can significantly reduce markers of neuroinflammation. It exhibits IC50 values ranging from 33 to 64 nM, indicating potent inhibition with low cytotoxicity at higher concentrations.

Antitumor Activity

Research indicates that this compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

Activity TypeMechanismIC50 Value (nM)Reference
CSF-1R InhibitionNeuroinflammation modulation33 - 64
Antitumor ActivityApoptosis inductionNot Specified

Case Study 1: Neuroinflammation

A study evaluating CSF-1R inhibitors demonstrated that this compound effectively reduced neuroinflammatory markers in vitro, supporting its potential application in treating neurodegenerative diseases.

Case Study 2: Antitumor Activity

Another investigation focused on the anti-tumor efficacy of this compound revealed its ability to inhibit specific cancer cell lines' proliferation and induce apoptosis through targeted signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The compound’s closest structural analogs include:

Compound Name CAS Number Similarity Score Key Structural Differences Reference
N,N,5-Trimethylisoxazole-3-carboxamide 27144-54-3 0.97 Replacement of 2-aminoethyl with N,N-dimethyl
5-Methylisoxazole-3-carboxamide 210641-15-9 0.92 Absence of 2-aminoethyl substituent
N-(2-Methoxyphenyl)-5-methylisoxazole-3-carboxamide 88812-95-7 N/A 2-methoxyphenyl instead of 2-aminoethyl
  • Impact of Substituents: The 2-aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, which are absent in N,N,5-trimethylisoxazole-3-carboxamide. This difference likely alters solubility and biological interactions . Aromatic vs.

Functional Group Variations in Isoxazole Carboxamides

A. Heteroaromatic Modifications
  • Thiophene-Containing Analog (CAS 1210123-90-2): Features a thiophene ring and dimethylaminoethyl group.
  • Triazolopyrimidine Hybrid (CAS 2034276-80-5): Incorporates a [1,2,4]triazolo[1,5-a]pyrimidine moiety. This modification introduces additional hydrogen-bonding sites and π-stacking capability, which may broaden pharmacological activity .
B. Bioactive Derivatives
B. Thermal and Mechanical Properties
  • Epoxy-modified silicones containing N-(2-aminoethyl)-3-aminopropyltrimethoxysilane () demonstrate enhanced crosslinking density and adhesion. While the target compound lacks a silane group, its aminoethyl moiety could similarly improve polymer compatibility in material science applications .

Biological Activity

N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide, a compound belonging to the isoxazole family, has garnered attention in various biological research domains due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structural features that contribute to its biological activities. The presence of the isoxazole ring and an aminoethyl side chain enhances its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its role as an inhibitor in various signaling pathways. Research indicates that this compound may act on receptor tyrosine kinases, particularly the colony-stimulating factor 1 receptor (CSF-1R), which is crucial in modulating immune responses and inflammation .

Key Mechanisms:

  • Inhibition of CSF-1R : This receptor plays a significant role in neuroinflammation, especially in conditions like Alzheimer's disease. Inhibiting CSF-1R can mitigate microglial overactivation, thus reducing neurodegenerative processes .
  • Cell Signaling Modulation : The compound may influence pathways involved in cell proliferation and apoptosis, contributing to its anti-neoplastic properties.

Biological Activity and Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Neurodegenerative Diseases : As a CSF-1R inhibitor, it has potential applications in treating neurodegenerative diseases by reducing neuroinflammation and protecting neuronal health.
  • Cancer Therapy : Preliminary studies suggest anti-neoplastic activity, highlighting its potential as a cancer therapeutic agent by inhibiting tumor growth through modulation of key signaling pathways .

Case Study 1: Neuroinflammation

A study evaluating the effects of various CSF-1R inhibitors, including this compound, demonstrated significant reductions in markers of neuroinflammation in vitro. The most promising compounds exhibited IC50 values indicating potent inhibition with minimal cytotoxicity at higher concentrations .

Case Study 2: Antitumor Activity

Another investigation focused on the anti-tumor efficacy of this compound revealed that it could inhibit the proliferation of specific cancer cell lines. The results suggested that this compound could induce apoptosis through modulation of apoptotic pathways, further supporting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 Value (nM)Reference
CSF-1R InhibitionNeuroinflammation modulation33 - 64
Antitumor ActivityApoptosis inductionNot Specified

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundCSF-1R Inhibitor33 - 64
Other Isoxazole Derivative AAntitumor50
Other Isoxazole Derivative BNeuroprotective40

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 5-methylisoxazole-3-carboxylic acid and 2-aminoethylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Optimizing stoichiometry (1:1 molar ratio of acid to amine) and reaction temperature (room temperature to 50°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to improve yield. reports yields as low as 18% for similar compounds, emphasizing the need for iterative optimization of solvent systems (e.g., DMSO vs. DMF) and catalyst selection .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Safety Measures :

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact (H315, H319) .
  • Work in a fume hood to prevent inhalation of dust/aerosols (H335).
  • Store in airtight containers at 2–8°C, away from heat and ignition sources.
    • Emergency Procedures : In case of leakage, evacuate the area, use absorbent materials, and dispose of waste in accordance with hazardous chemical protocols .

Advanced Research Questions

Q. How can mitochondrial assays evaluate the bioactivity of this compound?

  • Experimental Design :

  • Isolate mitochondria from murine liver via differential centrifugation in sucrose-based buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) .
  • Treat mitochondria with the compound (1% DMSO final concentration) and assess parameters like oxygen consumption (Clark electrode), calcium retention capacity (Calcium Green-5N fluorescence), and membrane potential (Rh123 fluorescence).
  • Include controls (e.g., FCCP for uncoupling) and validate results with inhibitors like cyclosporin A .

Q. What insights can thermal analysis (TGA/DSC) provide about the compound’s stability?

  • Methodology :

  • TGA : Heat the sample (5–10 mg) from 25°C to 600°C under nitrogen. Sharp decomposition above 300°C indicates thermal stability .
  • DSC : Identify phase transitions (e.g., melting points, glass transitions) by heating at 10°C/min. Endothermic peaks correlate with structural rearrangements (e.g., smectic mesophases in gels) .
    • Data Interpretation : Compare degradation profiles with related isoxazole derivatives (e.g., 5-methyl-3-phenylisoxazole, mp 214–216°C ) to assess substituent effects on stability.

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

  • Strategies :

  • Confirm purity via HPLC (>95%) to rule out impurities .
  • Use high-field NMR (500 MHz or higher) and deuterated solvents (e.g., DMSO-d6) to resolve overlapping signals.
  • Compare experimental 13C^{13}\text{C} NMR shifts with computational predictions (e.g., DFT calculations) .
  • Investigate tautomerism in the isoxazole ring, which may cause unexpected splitting patterns .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., COX-2)?

  • Molecular Docking Workflow :

  • Retrieve the target enzyme’s crystal structure (e.g., PDB ID 5KIR for COX-2).
  • Prepare the ligand (protonation states, energy minimization) using software like OpenBabel.
  • Define the active site (e.g., COX-2’s hydrophobic channel) and run docking simulations (AutoDock Vina).
  • Validate predictions with in vitro assays (e.g., COX-2 inhibition IC50) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

  • Root Causes : Variability in mitochondrial isolation protocols (e.g., BSA supplementation in buffers ) or differences in cell lines (primary vs. cultured).
  • Resolution : Standardize assay conditions (e.g., ATP concentration, pH) and use orthogonal assays (e.g., Seahorse XF Analyzer for mitochondrial respiration).

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